2,2'-(THIAZOLO[5,4-D]THIAZOLE-2,5-DIYL)DIPHENOL
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Overview
Description
2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol is a compound that belongs to the class of thiazolo[5,4-d]thiazole derivatives. These compounds are known for their electron-deficient systems, high oxidative stability, and rigid planar structures, which enable efficient intermolecular π–π overlap .
Preparation Methods
The synthesis of 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol typically involves a condensation reaction. One reported method involves the reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction conditions include the use of solvents such as dimethylformamide (DMF) and the addition of dithiooxamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by visible light photocatalysis.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organobase-modulated solvothermal conditions and the use of oxidants like O₂ . Major products formed from these reactions include imines and other substituted derivatives .
Scientific Research Applications
2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs) for photocatalytic applications
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol involves its electron-deficient thiazolo[5,4-d]thiazole core, which facilitates efficient electron transfer processes . This property is crucial for its photocatalytic activity, where it acts as a photoactive unit to generate reactive oxygen species (ROS) under visible light irradiation . The molecular targets and pathways involved include the activation of O₂ and the formation of superoxide anions (O₂•-) as key reactive intermediates .
Comparison with Similar Compounds
Similar compounds to 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol include other thiazolo[5,4-d]thiazole derivatives and compounds with similar electron-deficient cores, such as thiadiazole-based metal-organic frameworks (MOFs) and coordination polymers . Compared to these compounds, 2,2’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diyldiphenol exhibits superior photocatalytic activity and stability, making it a unique and valuable compound for various applications .
Properties
CAS No. |
10398-63-7 |
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Molecular Formula |
C16H10N2O2S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[5-(2-hydroxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]phenol |
InChI |
InChI=1S/C16H10N2O2S2/c19-11-7-3-1-5-9(11)13-17-15-16(21-13)18-14(22-15)10-6-2-4-8-12(10)20/h1-8,19-20H |
InChI Key |
SRSPQANHRYSNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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